molecular formula C15H16ClNO3S B284909 N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B284909
M. Wt: 325.8 g/mol
InChI Key: LEXWYGNLTSQMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as CHETMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHETMS has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation. Additionally, N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that it has a relatively simple synthesis method and is readily available. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide and to identify its molecular targets. Finally, the development of new analogs of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is relatively simple, and it has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide as a white solid with a melting point of 240-242°C.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3

InChI Key

LEXWYGNLTSQMSI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C

Origin of Product

United States

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